2-(3-Bromo-2-fluorophenyl)propan-2-amine
Description
Properties
Molecular Formula |
C9H11BrFN |
|---|---|
Molecular Weight |
232.09 g/mol |
IUPAC Name |
2-(3-bromo-2-fluorophenyl)propan-2-amine |
InChI |
InChI=1S/C9H11BrFN/c1-9(2,12)6-4-3-5-7(10)8(6)11/h3-5H,12H2,1-2H3 |
InChI Key |
ARXJQOLRRUGZIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C(=CC=C1)Br)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-fluorophenyl)propan-2-amine typically involves the reaction of 3-bromo-2-fluorobenzaldehyde with a suitable amine under controlled conditions. One common method is the reductive amination process, where the aldehyde group is first converted to an imine intermediate, followed by reduction to form the desired amine. This reaction can be catalyzed by various reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures the consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2-fluorophenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
2-(3-Bromo-2-fluorophenyl)propan-2-amine has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic properties and its role in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2-fluorophenyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the context of its application and the specific targets involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Halogen Substitution
2-(3-Bromo-5-fluorophenyl)propan-2-amine hydrochloride
- Substituents : 3-Br, 5-F on phenyl.
- Molecular Formula : C₉H₁₂BrClFN (HCl salt).
- Molecular Weight : 266.98 g/mol .
- Key Differences : The fluorine at position 5 (vs. 2 in the target compound) alters electronic effects and steric interactions. The hydrochloride salt enhances solubility, making it more suitable for in vitro assays.
2-(2-Chloro-4-fluorophenyl)propan-2-amine hydrochloride
- Substituents : 2-Cl, 4-F on phenyl.
- Molecular Formula : C₉H₁₁Cl₂FN (HCl salt).
- Key Differences: Chlorine replaces bromine, reducing molecular weight and polarizability. The 4-F substitution may influence receptor binding compared to the 2-F position in the target compound. This analog is noted for pharmacological interest in drug development .
Primary vs. Tertiary Amine Derivatives
2-(3-Bromo-2-fluorophenyl)propan-1-amine
Halogen-Free Analogs
2-(2-Fluorophenyl)propan-2-amine
- Substituents : 2-F on phenyl.
- Molecular Formula : C₉H₁₁FN.
- Molecular Weight : 167.19 g/mol .
- Key Differences : Absence of bromine simplifies synthesis and reduces molecular weight. This compound (CAS 74702-88-8) is a simpler analog for studying fluorine's electronic effects without bromine interference .
N-Ethyl-1-(3-fluorophenyl)propan-2-amine (3-FEA)
- Substituents : 3-F on phenyl.
- Amine Type : Secondary (N-ethyl).
- Molecular Formula : C₁₁H₁₆FN.
- 3-FEA is regulated as an NPS, highlighting the pharmacological relevance of fluorinated phenylalkylamines .
Data Table: Structural and Physicochemical Comparison
| Compound Name | Substituents (Phenyl) | Amine Type | Molecular Formula | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|---|
| 2-(3-Bromo-2-fluorophenyl)propan-2-amine | 3-Br, 2-F | Tertiary | C₉H₁₁BrFN | 232.1 | Target compound; tertiary amine |
| 2-(3-Bromo-5-fluorophenyl)propan-2-amine HCl | 3-Br, 5-F | Tertiary (HCl) | C₉H₁₂BrClFN | 266.98 | Enhanced solubility; regioisomer |
| 2-(3-Bromo-2-fluorophenyl)propan-1-amine | 3-Br, 2-F | Primary | C₉H₁₁BrFN | 232.1 | Discontinued; higher polarity |
| 2-(2-Fluorophenyl)propan-2-amine | 2-F | Tertiary | C₉H₁₁FN | 167.19 | Simpler analog; no bromine |
| 2-(2-Chloro-4-fluorophenyl)propan-2-amine HCl | 2-Cl, 4-F | Tertiary (HCl) | C₉H₁₁Cl₂FN | ~235.5* | Pharmacological interest; chloro substitution |
| N-Ethyl-1-(3-fluorophenyl)propan-2-amine | 3-F | Secondary | C₁₁H₁₆FN | 193.25 | Regulated NPS; increased lipophilicity |
*Calculated based on formula.
Research Findings and Implications
- Halogen Effects : Bromine's larger atomic radius and polarizability may enhance binding to hydrophobic receptor pockets compared to chlorine or fluorine .
- Amine Substitution : Tertiary amines (e.g., target compound) generally exhibit lower solubility but greater metabolic stability than primary/secondary analogs .
- Pharmacological Potential: Structural similarities to 4-FA (1-(4-fluorophenyl)propan-2-amine) and 2-FA imply possible stimulant or entactogen effects, though bromine's impact remains uncharacterized .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(3-Bromo-2-fluorophenyl)propan-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, alkylation of 3-bromo-2-fluoroaniline with acetone cyanohydrin under acidic conditions, followed by catalytic hydrogenation, can yield the target compound. Reaction temperature (0–5°C for intermediates) and solvent polarity (e.g., THF vs. DCM) critically affect regioselectivity and purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the amine .
Q. How can the compound’s structure be confirmed using crystallographic techniques?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation in ethanol/dichloromethane (1:1) should be analyzed using SHELX programs for structure solution and refinement. Key parameters include bond angles (C-Br, C-F), torsion angles of the phenyl ring, and hydrogen-bonding interactions. ORTEP-3 software can visualize thermal ellipsoids to assess positional disorder .
Q. What analytical techniques are suitable for purity assessment and quantification?
- Methodological Answer : Use HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) for purity analysis. GC-MS (electron ionization, m/z fragmentation patterns) confirms molecular weight and detects volatile impurities. NMR (¹H, ¹³C, and ¹⁹F) resolves substituent positions; for example, the fluorine atom’s deshielding effect in ¹⁹F NMR distinguishes para/meta isomers .
Advanced Research Questions
Q. How do electronic effects of bromine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluorine meta to bromine activates the aryl halide for Suzuki-Miyaura coupling. Use Pd(PPh₃)₄ as a catalyst with arylboronic acids in THF/H₂O (3:1) at 80°C. Monitor reaction progress via TLC (silica, hexane/EtOAc). Bromine’s leaving-group ability is enhanced by fluorine’s inductive effect, but steric hindrance from the propan-2-amine group may require longer reaction times .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., serotonin receptor binding) may arise from assay conditions (e.g., cell line vs. isolated receptors). Validate using orthogonal methods:
- Radioligand binding assays (³H-LSD for 5-HT₂A receptors).
- Functional assays (calcium flux in HEK293 cells).
- Cross-validate with computational docking (AutoDock Vina, PDB: 6WGT) to assess steric compatibility .
Q. How can computational modeling predict metabolic stability and toxicity?
- Methodological Answer : Use in silico tools:
- CYP450 metabolism : SwissADME predicts likely oxidation sites (e.g., benzylic carbon).
- Toxicity : ProTox-II screens for hepatotoxicity (e.g., via bromine bioaccumulation).
Experimental validation: Incubate with human liver microsomes (HLMs) and monitor depletion via LC-MS/MS. Compare with control compounds (e.g., propranolol) .
Q. What are the challenges in synthesizing deuterated analogs for pharmacokinetic studies?
- Methodological Answer : Deuterium incorporation at the propan-2-amine methyl groups requires careful selection of deuterated reagents (e.g., D₂O/NaBD₄ for reductive amination). Confirm deuteration efficiency via MS (M+2, M+4 peaks) and ²H NMR. Note that steric effects may reduce reaction rates compared to non-deuterated analogs .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
